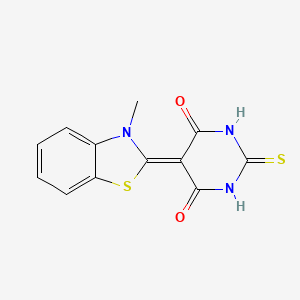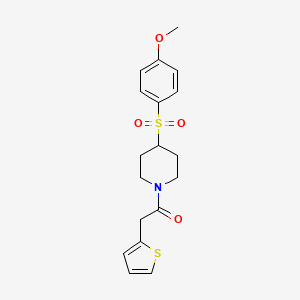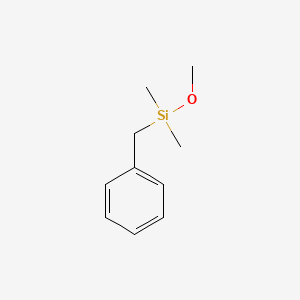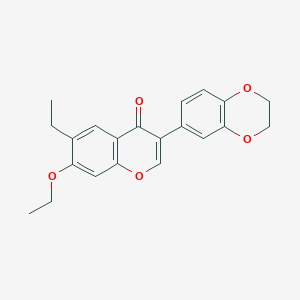![molecular formula C19H17N3O5 B3018508 (Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 454227-26-0](/img/structure/B3018508.png)
(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a benzotriazine ring structure and an acrylate moiety. The presence of the dimethoxyphenyl group suggests potential for interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate have been synthesized using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in a reaction at room temperature .Aplicaciones Científicas De Investigación
Photoinitiating Systems for Polymerization : A study by Versace et al. (2014) highlights the use of zinc complex-based photoinitiating systems for acrylate polymerization under air. These systems, involving triazine derivatives, show remarkable efficiency in polymerization reactions and the in situ formation of Zn-based fillers under light activation and aerated conditions (Versace et al., 2014).
Peptide Synthesis : Kaminski et al. (2005) describe the use of triazine-based coupling reagents for the efficient synthesis of peptides. These reagents, designed as 'superactive esters', are utilized in the synthesis of protected dipeptides and demonstrate high efficiency and versatility in peptide synthesis (Kaminski et al., 2005).
Antimicrobial Activity : Research by Saraei et al. (2016) focuses on novel functionalized monomers based on kojic acid, which include triazine derivatives. These monomers, when polymerized, exhibit moderate to good antibacterial and antifungal activities, demonstrating their potential in antimicrobial applications (Saraei et al., 2016).
Photopolymerization : A study by Jiang et al. (2011) explores the use of a triazine derivative as a photoinitiator for the polymerization of acrylate monomers. This research contributes to the understanding of photopolymerization kinetics and the efficiency of triazine derivatives in such processes (Jiang et al., 2011).
Corrosion Inhibition : Baskar et al. (2014) investigate the inhibitory action of photo-cross-linkable polymers, including triazine derivatives, on mild steel corrosion. These polymers act as efficient inhibitors, with implications for corrosion protection in various industrial applications (Baskar et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity and function .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its targets . For instance, if it targets enzymes involved in signal transduction, it could affect pathways related to cell communication and response to stimuli. The downstream effects would depend on the specific pathway and the role of the target within that pathway.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets.
Propiedades
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-25-16-9-7-13(11-17(16)26-2)8-10-18(23)27-12-22-19(24)14-5-3-4-6-15(14)20-21-22/h3-11H,12H2,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIBKIYQQANTE-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)






![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3018446.png)
![Methyl 2,4-dioxo-3-{6-oxo-6-[(pyridin-2-ylmethyl)amino]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3018447.png)
